2-(2-Chlorophenyl)acetamide
Overview
Description
2-(2-Chlorophenyl)acetamide is an aromatic amide compound with the molecular formula C8H8ClNO. It is known for its wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antimicrobial and antiproliferative effects . These activities suggest that 2-(2-Chlorophenyl)acetamide may interact with multiple biochemical pathways, but further studies are needed to confirm this.
Result of Action
Given the biological activities of structurally similar compounds, it’s plausible that this compound may have antimicrobial and antiproliferative effects . More research is needed to confirm these potential effects and to understand their underlying mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process generally includes steps such as chlorination, amide formation, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-chlorophenyl)acetic acid.
Reduction: Formation of 2-(2-chlorophenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- 2-(2-Bromophenyl)acetamide
- 2-(2-Fluorophenyl)acetamide
- 2-(2-Methylphenyl)acetamide
Comparison: 2-(2-Chlorophenyl)acetamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may also influence its binding affinity to biological targets.
Properties
IUPAC Name |
2-(2-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJGNXYBEZIOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348858 | |
Record name | 2-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10268-06-1 | |
Record name | 2-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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